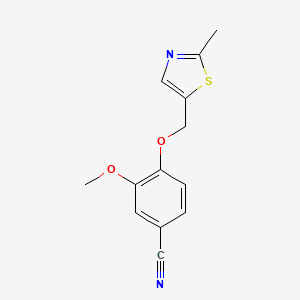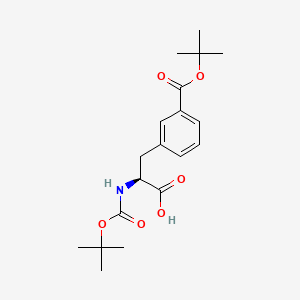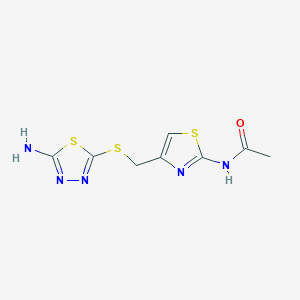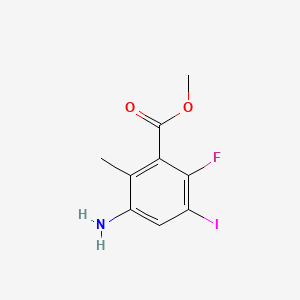
3-(Diethylamino)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylamino)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a diethylamino group attached to a phenylprop-2-en-1-one structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-phenylprop-2-en-1-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3-(diethylamino)propylamine with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-(Diethylamino)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can yield alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 3-(diethylamino)-1-phenylpropan-1-ol or 3-(diethylamino)-1-phenylpropane.
Substitution: Formation of various substituted enones or amines.
科学的研究の応用
3-(Diethylamino)-1-phenylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 3-(Diethylamino)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with biological macromolecules, such as proteins or nucleic acids, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(Diethylamino)-1-phenylpropan-1-one
- 3-(Diethylamino)-1-phenylpropane
- 3-(Diethylamino)-1-phenylpropan-2-ol
Uniqueness
3-(Diethylamino)-1-phenylprop-2-en-1-one is unique due to the presence of the enone structure, which imparts distinct chemical reactivity compared to its saturated analogs. The enone moiety allows for participation in conjugate addition reactions and other transformations that are not possible with saturated compounds. Additionally, the diethylamino group enhances the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
(E)-3-(diethylamino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H17NO/c1-3-14(4-2)11-10-13(15)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ |
InChIキー |
FBBCPAXKZPGGOM-ZHACJKMWSA-N |
異性体SMILES |
CCN(CC)/C=C/C(=O)C1=CC=CC=C1 |
正規SMILES |
CCN(CC)C=CC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


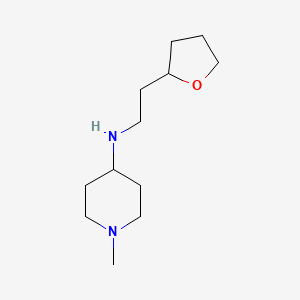
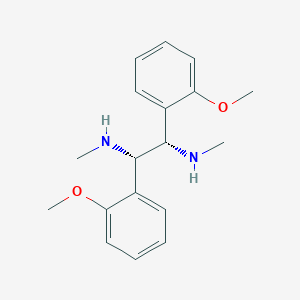
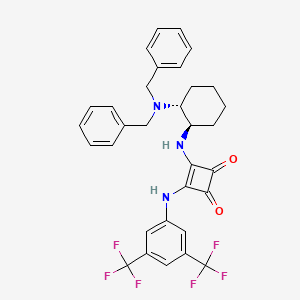
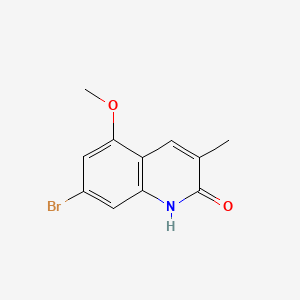
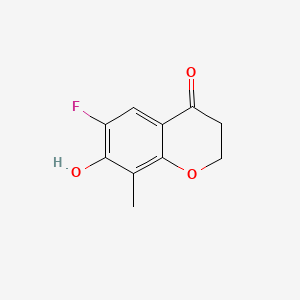



![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
